molecular formula C10H10O B3023600 Crotonophenone CAS No. 35845-66-0

Crotonophenone

Cat. No.: B3023600
CAS No.: 35845-66-0
M. Wt: 146.19 g/mol
InChI Key: FUJZJBCWPIOHHN-QHHAFSJGSA-N
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Description

Crotonophenone is an organic compound with the molecular formula C10H10O. It is a derivative of crotonic acid and phenone, characterized by the presence of a carbonyl group attached to a phenyl ring and a crotonyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Crotonophenone can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetophenone with crotonaldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: Acetophenone and crotonaldehyde.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, this compound can be produced using similar aldol condensation reactions but on a larger scale. The process involves continuous stirring and controlled addition of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Crotonophenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Crotonophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a catalyst in certain reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl vinyl ketone: A similar compound with a vinyl group instead of a crotonyl group.

    Acetophenone: Lacks the crotonyl group but shares the phenyl ketone structure.

    Chalcone: Contains a similar α,β-unsaturated carbonyl system.

Uniqueness

Crotonophenone is unique due to its combination of a phenyl ring and a crotonyl group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various chemical reactions.

Properties

IUPAC Name

(E)-1-phenylbut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJZJBCWPIOHHN-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189392
Record name Phenyl propenyl ketone
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-41-0, 35845-66-0
Record name 2-Buten-1-one, 1-phenyl-
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Record name Phenyl propenyl ketone
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Record name Crotonophenone
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Record name 2-Buten-1-one, 1-phenyl-
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Record name 1-phenyl-2-buten-1-one
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Record name trans-1-Phenyl-2-buten-1-one
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Record name PHENYL PROPENYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Crotonophenone?

A1: this compound, also known as 1-Phenyl-2-buten-1-one, has the molecular formula C10H10O and a molecular weight of 146.19 g/mol.

Q2: What spectroscopic data is available for this compound?

A: Numerous studies have investigated this compound using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl group (C=O) and the conjugated double bond (C=C). [, , , , , ] Proton Nuclear Magnetic Resonance (1H NMR) and Carbon-13 Nuclear Magnetic Resonance (13C NMR) provide detailed information on the hydrogen and carbon environments within the molecule, respectively. [, , , ] Researchers have also used electronic spectroscopy to investigate the electronic transitions within the molecule, particularly in the context of metal complexes. [, ]

Q3: What are some applications of this compound?

A: this compound serves as a valuable building block in organic synthesis due to its conjugated system. It participates in various reactions, including Michael additions, Diels-Alder reactions, and metal-catalyzed couplings. These reactions allow for the construction of more complex molecules. [, , , , , , ]

Q4: Is this compound used as a catalyst?

A: While not a catalyst itself, this compound frequently acts as a substrate in reactions catalyzed by Lewis acids, transition metal complexes, and organocatalysts. [, , , , ] For instance, it readily undergoes Michael additions with nucleophiles like indole in the presence of halogen bond donor catalysts. [, ]

Q5: How has computational chemistry been applied to this compound research?

A: Computational studies have provided valuable insights into the reactivity and properties of this compound. Density Functional Theory (DFT) calculations help elucidate reaction mechanisms, predict reaction outcomes, and explain regioselectivity in reactions like the Michael addition. [, , ] These calculations contribute to a deeper understanding of the factors governing this compound's behavior in chemical reactions.

Q6: What are the stability challenges associated with this compound, and how are they addressed?

A6: While generally stable, this compound's reactivity necessitates careful handling and storage. Exposure to air, light, or extreme temperatures can lead to degradation. Appropriate packaging and storage under inert atmospheres can mitigate these risks.

Q7: What is the environmental impact of this compound, and are there strategies for mitigation?

A7: While the provided research does not focus on the environmental impact of this compound, it's crucial to acknowledge that any chemical substance can have environmental implications. Responsible research practices emphasize minimizing waste generation and ensuring proper disposal of chemicals to mitigate potential ecological risks.

Q8: What are some historical milestones in this compound research?

A: this compound has been a subject of scientific inquiry for many decades. Early studies focused on its synthesis and reactivity as a fundamental building block in organic chemistry. [, ] Over the years, research has explored its coordination chemistry with various metal ions, leading to insights into its electronic structure and bonding properties. [, ] The development of novel synthetic methods, catalytic applications, and computational studies has further enriched our understanding of this compound and its derivatives. [, , , ]

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